methyl 4-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 4-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole core: This step involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then cyclized to form the pyrazole ring.
Substitution reactions: The pyrazole ring is further functionalized by introducing the 3,5-bis(3,4-dichlorophenyl) groups through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with specific biological targets.
Agriculture: Pyrazole derivatives are known for their pesticidal and herbicidal properties, making this compound a candidate for agricultural applications.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of methyl 4-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate: Another ester derivative with antioxidant properties.
4,4’-bis(3,4-dichlorophenyl)-1H-pyrazole: A similar pyrazole derivative with potential biological activities.
Uniqueness
Methyl 4-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H18Cl4N2O2 |
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Molecular Weight |
520.2 g/mol |
IUPAC Name |
methyl 4-[[3,5-bis(3,4-dichlorophenyl)-4-methylpyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C25H18Cl4N2O2/c1-14-23(17-7-9-19(26)21(28)11-17)30-31(24(14)18-8-10-20(27)22(29)12-18)13-15-3-5-16(6-4-15)25(32)33-2/h3-12H,13H2,1-2H3 |
InChI Key |
HMOBDBRTDHEFBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)C(=O)OC)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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